molecular formula C6H7FN2O2S B2859270 3-Fluorobenzene-1-sulfonohydrazide CAS No. 890522-63-1

3-Fluorobenzene-1-sulfonohydrazide

Cat. No.: B2859270
CAS No.: 890522-63-1
M. Wt: 190.19
InChI Key: XXUCESVULUNBMZ-UHFFFAOYSA-N
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Description

3-Fluorobenzene-1-sulfonohydrazide (CAS: See COA

Properties

IUPAC Name

3-fluorobenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUCESVULUNBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobenzene-1-sulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Fluorobenzenesulfonyl chloride+Hydrazine hydrateThis compound+HCl\text{3-Fluorobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of 3-fluorobenzenesulfonohydrazide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzene-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction can produce amines .

Scientific Research Applications

3-Fluorobenzene-1-sulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluorobenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, leading to more effective inhibition. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens/Functional Groups

The meta-fluorine substituent distinguishes this compound from analogs with alternative substituents (e.g., Cl, CH₃, OCH₃). For instance:

  • Steric Impact : Fluorine’s small atomic radius minimizes steric hindrance, unlike bulkier substituents like chlorine (as seen in 3-chlorobenzaldehyde derivatives), which may hinder reactivity in coupling reactions .

Structural Analogues: Indole-Based Sulfonohydrazides

Compounds such as 3-phenyl-5-sulfamoyl-N’-[(heteroaryl)methylidene]-1H-indole-2-carbohydrazide () share the sulfonohydrazide moiety but incorporate an indole core. Key differences include:

  • Synthetic Complexity: Indole-based derivatives require multi-step synthesis involving cyclization and condensation, whereas 3-fluorobenzene-1-sulfonohydrazide can be synthesized via direct sulfonation and hydrazide formation .

Complex Sulfonamide Derivatives

3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide () demonstrates how additional functional groups (e.g., piperazine) expand pharmacological utility. Comparisons include:

  • Pharmacokinetics: The piperazine moiety in ’s compound enhances solubility and bioavailability, whereas this compound’s simpler structure may limit tissue penetration .
  • Target Specificity: Bulky substituents in complex derivatives (e.g., methoxyphenyl groups) can modulate receptor binding, a feature absent in the unadorned this compound .

Data Tables

Table 1: Molecular Properties of this compound and Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituent
This compound C₆H₇FN₂O₂S 190.20 890522-63-1 -F at C-3
3-Chlorobenzaldehyde C₇H₅ClO 140.57 587-04-2 -Cl at C-3
SC-558 Analog (1a, X = H) C₁₄H₁₃N₃O₂S 295.34 N/A -H at para position

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Steric Bulk Solubility (logP)*
-F Strong -I Low Moderate (~1.8)
-Cl Moderate -I Moderate Low (~2.5)
-OCH₃ +M/-I Moderate High (~1.2)
-CH₃ +I Low Low (~2.7)

*Estimated based on substituent contributions.

Biological Activity

3-Fluorobenzene-1-sulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonohydrazide functional group attached to a fluorinated benzene ring. The presence of fluorine is known to influence the biological properties of organic compounds, often enhancing their efficacy and selectivity in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonyl hydrazides have been reported to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways critical for cellular function .
  • Antimicrobial Properties : Research indicates that sulfonohydrazides exhibit antimicrobial activity by targeting bacterial protein synthesis and influencing cell wall integrity .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Compounds in the sulfonohydrazide class have shown promise in treating different types of cancer, particularly through the inhibition of specific oncogenic pathways. For instance, they may inhibit histone acetyltransferases involved in cancer progression .
  • Antibacterial Agents : The compound's ability to disrupt bacterial growth makes it a candidate for developing new antibacterial therapies, particularly against resistant strains .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of histone acetyltransferases
AntimicrobialDisruption of protein synthesis
Enzyme inhibitionInteraction with metabolic enzymes

Notable Research Findings

  • Antiviral Activity : A study highlighted the synthesis and antiviral properties of various sulfonohydrazide derivatives, suggesting that modifications to the hydrazide structure can enhance antiviral efficacy against specific viral targets .
  • Cancer Treatment Potential : Research has shown that certain sulfonohydrazides can inhibit cell proliferation in leukemia models by targeting specific oncogenes associated with disease progression .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound could modulate cellular signaling pathways, thereby influencing cell survival and apoptosis in cancer cells .

Q & A

Q. Q: What is the optimal procedure for synthesizing 3-fluorobenzene-1-sulfonohydrazide from its sulfonyl chloride precursor?

A: The synthesis typically involves nucleophilic substitution of 3-fluorobenzenesulfonyl chloride with hydrazine hydrate. A validated method includes:

  • Dissolving the sulfonyl chloride (e.g., 4.24 mmol) in chloroform at 0°C.
  • Adding hydrazine hydrate (4:1 molar ratio to sulfonyl chloride) dropwise under stirring.
  • Stirring at room temperature for 4 hours, followed by extraction with dichloromethane and drying over Na₂SO₄.
  • Removing solvents under reduced pressure to yield the product (≥90% purity without further purification) .
    Note: Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to avoid side reactions such as over-substitution or oxidation .

Analytical Characterization

Q. Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A: A combination of techniques is essential:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzene derivatives) and sulfonohydrazide NH₂ groups (δ 4.5–5.5 ppm, broad singlet) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 219 for C₆H₆FN₃O₂S) .
  • FT-IR : Detect S=O stretching (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
    Advanced Tip: Use high-resolution MS (HRMS) to distinguish isotopic patterns from fluorinated analogs .

Reaction Mechanisms and Selectivity

Q. Q: How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

A: The meta-fluorine group exerts both electronic and steric effects:

  • Electronic : Fluorine’s electronegativity deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability of intermediates.
  • Steric : The fluorine atom at the 3-position directs nucleophiles to para positions, favoring regioselective product formation .
    Methodological Insight: Use DFT calculations to predict reaction pathways or employ kinetic studies (e.g., monitoring by TLC) to optimize substitution conditions .

Applications in Medicinal Chemistry

Q. Q: What strategies are used to evaluate this compound derivatives as enzyme inhibitors?

A: Key steps include:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, HIV protease) .
  • Derivatization : Modify the hydrazide group via condensation with aldehydes/ketones to form Schiff bases, enhancing binding affinity .
  • Assays : Conduct enzyme inhibition assays (e.g., UV-Vis spectroscopy for IC₅₀ determination) and validate with molecular docking studies .
    Advanced Consideration: Incorporate fluorinated analogs to study metabolic stability via in vitro cytochrome P450 assays .

Contradictions in Synthetic Yield Optimization

Q. Q: Conflicting reports cite yields ranging from 70% to 95% for this compound synthesis. How can researchers resolve this variability?

A: Variability arises from:

  • Hydrazine Purity : Use anhydrous hydrazine (≥99%) to minimize side reactions with moisture .
  • Workup Protocols : Ensure complete extraction (3×30 mL CH₂Cl₂) to recover product from aqueous phases .
  • Side Reactions : Monitor for byproducts (e.g., disulfides or oxidized hydrazides) via LC-MS and adjust reaction time/temperature accordingly .
    Pro Tip: Reproduce literature methods with controlled reagent sources and document deviations meticulously .

Advanced Applications in Proteomics

Q. Q: How can this compound be functionalized for protein interaction studies?

A: Functionalization strategies include:

  • Biotinylation : Attach biotin via EDC/NHS coupling to the hydrazide group for streptavidin-based pulldown assays .
  • Fluorescent Tagging : React with dansyl chloride or FITC derivatives for fluorescence microscopy tracking .
    Validation : Confirm labeling efficiency via SDS-PAGE with in-gel fluorescence scanning .

Stability and Storage

Q. Q: What are the critical storage conditions to prevent degradation of this compound?

A:

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the sulfonohydrazide moiety .
  • Moisture Control : Keep in a desiccator with silica gel; verify purity via NMR before reuse .

Handling Data Contradictions in Biological Activity

Q. Q: How should researchers address discrepancies in reported IC₅₀ values for sulfonohydrazide derivatives?

A:

  • Standardize Assays : Use common positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Validate Purity : Ensure compounds are ≥95% pure (HPLC) to exclude impurities affecting activity .
  • Replicate Studies : Cross-validate in ≥2 independent labs with blinded analysis .

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